N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide
Description
The compound N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide features a hybrid structure combining a 1,2,4-triazole ring, a 3,4-dimethoxyphenethyl chain, and an indol-3-yl acetamide moiety.
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)acetamide |
InChI |
InChI=1S/C22H23N5O3/c1-29-18-9-7-14(11-19(18)30-2)8-10-20-24-22(27-26-20)25-21(28)12-15-13-23-17-6-4-3-5-16(15)17/h3-7,9,11,13,23H,8,10,12H2,1-2H3,(H2,24,25,26,27,28) |
InChI Key |
RQRXUUPTJDIHDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 3,4-dimethoxybenzyl chloride and a suitable catalyst such as aluminum chloride.
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The final step involves coupling the triazole and indole intermediates through amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the triazole ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dimethoxyphenyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products
Oxidation: Oxidized derivatives of the indole moiety
Reduction: Reduced derivatives of the triazole ring
Substitution: Substituted derivatives at the dimethoxyphenyl group
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Pharmacology: It is investigated for its potential as an anti-inflammatory and analgesic agent, targeting pathways such as cyclooxygenase (COX) inhibition.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(1H-indol-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. The compound’s indole moiety allows it to bind to specific receptors, modulating various biological pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Triazole-Containing Acetamides
Compound 6a-m and 7a-m ()
These derivatives, synthesized via 1,3-dipolar cycloaddition, feature a naphthalenyloxy-methyl-1H-1,2,3-triazole core linked to substituted phenylacetamides. Key distinctions from the target compound include:
- Structural differences: The use of 1,2,3-triazole (vs. 1,2,4-triazole) and naphthalene (vs.
- Biological activity: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit enhanced electronic effects (IR: 1504–1535 cm⁻¹ for NO₂) but may suffer from toxicity, unlike the target compound’s methoxy groups .
| Property | Target Compound | 6b (Nitro Derivative) |
|---|---|---|
| Core Heterocycle | 1,2,4-Triazole | 1,2,3-Triazole |
| Aromatic Group | Indol-3-yl | Naphthalene + Nitrophenyl |
| Key IR Stretch (C=O) | ~1670 cm⁻¹ (est.) | 1682 cm⁻¹ |
| Bioactivity | Hypothesized enzyme inhibition | Anti-inflammatory (TLC-based) |
Benzamide Derivatives
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) ()
Rip-B shares the 3,4-dimethoxyphenethyl chain but replaces the triazole-indole system with a benzamide. Key contrasts:
Indole-Based CYP51 Inhibitors ()
Compound (b) (2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide) shares the indol-3-yl acetamide motif but includes a pyridinylethyl group and chlorobenzoyl substitution.
Anti-Exudative Triazole Derivatives ()
Derivatives like 3.1–3.21 (2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) were tested against diclofenac sodium.
Hydroxyacetamide Antiproliferatives ()
Compounds FP1–12 incorporate imidazolone and triazole sulfanyl groups.
Physicochemical and Crystallographic Comparisons
Crystal Packing (Evidences 7–8)
- The target compound’s 3,4-dimethoxyphenethyl group likely induces similar packing to ’s azanium chloride (monoclinic P21/c), but the indole-triazole system may reduce solubility vs. dichlorophenyl-thiazol analogs (e.g., ’s compound, solubility ~459 K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
